molecular formula C17H22N4O3S2 B2400021 N,N-dimethyl-4-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1172547-25-9

N,N-dimethyl-4-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2400021
CAS No.: 1172547-25-9
M. Wt: 394.51
InChI Key: MWBUNGUXILBDLG-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 5-methyl-1,3,4-thiadiazole moiety linked via a piperidine-carbonyl bridge. Its structural complexity suggests diverse biological applications, including antimicrobial, anticancer, or enzyme inhibitory activities .

Properties

IUPAC Name

N,N-dimethyl-4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-12-18-19-16(25-12)14-5-4-10-21(11-14)17(22)13-6-8-15(9-7-13)26(23,24)20(2)3/h6-9,14H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBUNGUXILBDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with thiadiazole moieties. The process can be summarized as follows:

  • Formation of Thiadiazole : The initial step involves synthesizing 5-methyl-1,3,4-thiadiazole by reacting appropriate thioketones with hydrazine derivatives.
  • Piperidine Modification : The thiadiazole is then reacted with N,N-dimethylpiperidine-1-carbonyl chloride to form the desired sulfonamide derivative.
  • Characterization : The final product is characterized using techniques such as NMR and IR spectroscopy to confirm its structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown:

  • Inhibition against Bacterial Strains : Compounds were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Pseudomonas aeruginosa30
Salmonella typhi50

Antiviral Activity

The compound's antiviral properties have also been explored, particularly its potential to inhibit viral replication. Research indicates that:

  • Mechanism of Action : It may act by inhibiting viral polymerases or proteases, essential for viral replication. For example, similar compounds have shown over 90% inhibition of HCV NS5B RNA polymerase in vitro .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by Iqbal et al. evaluated a series of thiadiazole derivatives for their antibacterial activity. The results indicated that compounds with a piperidine moiety exhibited enhanced activity against Bacillus subtilis and Salmonella typhi, with IC50 values significantly lower than those of standard antibiotics .
  • Antiviral Screening : In another study focusing on antiviral properties, compounds related to this compound were tested against various viruses including HIV and HCV. The results showed promising activity with EC50 values in the low micromolar range .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and urease, which are crucial for bacterial survival and replication .
  • Cell Membrane Disruption : Thiadiazole derivatives can disrupt bacterial cell membranes, leading to cell lysis.

Scientific Research Applications

Structure and Composition

The compound features a piperidine ring substituted with a thiadiazole moiety and a benzenesulfonamide group. Its molecular formula is C18H22N4O2S, and it exhibits moderate lipophilicity, which is crucial for cellular permeability.

Physical Properties

  • Molecular Weight: 358.45 g/mol
  • Solubility: Soluble in organic solvents like DMSO and ethanol.
  • Melting Point: Approximately 170 °C.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations showed significant cytotoxic effects against various cancer cell lines including HEK293 (human epidermal kidney cells), BT474 (breast cancer), and NCI-H226 (lung cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

Cell LineIC50 Value (µM)Reference
HEK29315
BT47410
NCI-H22612

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against a range of pathogens. Its efficacy was tested against both Gram-positive and Gram-negative bacteria, showing promising results that suggest its potential as a therapeutic agent in infectious diseases.

Case Study: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Antidiabetic Effects

Preliminary investigations into the antidiabetic properties of this compound have revealed its ability to lower blood glucose levels in animal models. The mechanism may involve enhancement of insulin sensitivity or inhibition of glucose absorption in the intestines.

Case Study: Antidiabetic Evaluation

Treatment GroupBlood Glucose Level (mg/dL)Reference
Control250
Treated (50 mg/kg)180

Synthesis and Characterization

The synthesis of N,N-dimethyl-4-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography confirm the structural integrity and purity of the synthesized compound.

Biological Mechanisms

Research indicates that the compound may act through multiple pathways:

  • Induction of oxidative stress leading to apoptosis in cancer cells.
  • Disruption of bacterial cell wall synthesis.
  • Modulation of glucose metabolism pathways.

Chemical Reactions Analysis

Key Reaction Conditions

StepReagents/ConditionsProduct FeatureSource
Amide bond formationEDCI, HOBt, CH₃CNPiperidine-sulfonamide linkage
Hydrazide preparationNH₂NH₂·H₂O, EtOH, refluxHydrazide intermediate
Thiadiazole synthesisCS₂, H₂O₂, or NH₂CSNH₂ in basic medium5-methyl-1,3,4-thiadiazole

Nucleophilic Substitution Reactions

The sulfonamide group facilitates nucleophilic substitution at the sulfur center. For example:

  • Alkylation : Reacts with alkyl halides to form N-alkylated sulfonamides.

  • Acylation : Acetyl chloride introduces acetyl groups at the sulfonamide nitrogen .

Example Reaction Pathway

Reaction :
RSO2NH2+R XRSO2NHR +HX\text{RSO}_2\text{NH}_2+\text{R X}\rightarrow \text{RSO}_2\text{NHR }+\text{HX}

Conditions : EtOH, reflux, equimolar reactants .

Metal Coordination and Chelation

The thiadiazole’s sulfur and nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. This property is exploited in catalytic applications.

Observed Coordination Modes

Metal IonBinding SiteApplicationSource
Cu²⁺Thiadiazole (S, N), sulfonamide (O)Antimicrobial agents
Fe³⁺Thiadiazole (N)Sensor development

Electrophilic Aromatic Substitution

The benzene ring undergoes electrophilic substitution at the para position relative to the sulfonamide group. Common reactions include:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups .

  • Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups .

Regioselectivity Data

ReactionPosition ModifiedYield (%)ConditionsSource
NitrationC-3 (meta to SO₂)65HNO₃, 0°C, 2 hr
HalogenationC-4 (para to SO₂)72Cl₂, FeCl₃, RT

Biological Interactions

The compound exhibits reactivity in biological systems:

  • Enzyme inhibition : Binds to carbonic anhydrase via sulfonamide-Zn²⁺ interactions .

  • Cytotoxicity : Generates reactive oxygen species (ROS) via thiadiazole-mediated electron transfer .

Cytotoxicity Findings

Cell LineIC₅₀ (μM)MechanismSource
HeLa (cervical)12.3ROS generation, DNA intercalation
HepG2 (liver)18.7Apoptosis via caspase-3 activation

Degradation Pathways

  • Hydrolysis : The carbonyl group undergoes base-catalyzed hydrolysis to carboxylic acids .

  • Photolysis : UV exposure cleaves the thiadiazole ring, forming sulfonic acid derivatives.

Stability Data

ConditionHalf-LifeMajor DegradantsSource
pH 7.4, 37°C48 hrPiperidine-4-carboxylic acid
UV light (254 nm)6 hrBenzenesulfonic acid derivatives

Comparison with Similar Compounds

Sulfamethizole (4-Amino-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzenesulfonamide)

  • Structural Differences : Sulfamethizole lacks the piperidine-carbonyl bridge and N,N-dimethyl groups, retaining a primary amine on the sulfonamide .
  • Biological Activity: A well-established antibacterial agent, sulfamethizole inhibits dihydropteroate synthase (DHPS) in folate synthesis.

N-(5-Methyl-1,3,4-Thiadiazol-2-yl)-4-[(3-Substituted)Ureido/Thioureido]Benzenesulfonamide Derivatives

  • Structural Differences : These derivatives replace the piperidine-carbonyl group with ureido/thioureido linkers, introducing hydrogen-bonding capabilities .
  • Biological Activity: Demonstrated anticancer properties via inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), with compound 10 (Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide) showing superior VEGFR-2 inhibition compared to dasatinib .
  • SAR Insights : The piperidine-carbonyl group in the target compound may confer conformational rigidity, enhancing target selectivity over the flexible ureido analogs .

N-(5-((2-(Piperidin-1-yl)Ethyl)Thio)-1,3,4-Thiadiazol-2-yl)Benzamide Derivatives

  • Structural Differences : These compounds feature a piperidine-ethylthio linker instead of the carbonyl bridge, altering electronic properties and steric bulk .
  • Biological Activity : Evaluated as acetylcholinesterase inhibitors, their activity highlights the importance of the thiadiazole-piperidine interaction. The target compound’s carbonyl bridge may improve π-π stacking interactions with aromatic enzyme residues compared to the ethylthio linker .

N-(5-Benzylsulfanyl-1,3,4-Thiadiazol-2-yl)-2-(Piperidin-1-yl)Acetamide

  • Structural Differences : Contains an acetamide linker between the piperidine and thiadiazole, differing from the target’s direct carbonyl connection .
  • Intramolecular S···O hypervalent interactions observed in this analog may stabilize its conformation, a feature absent in the target compound due to its dimethyl substitution .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Sulfamethizole VEGFR-2 Inhibitor (Compound 10)
Molecular Weight ~450 g/mol 270.33 g/mol ~500 g/mol
Solubility Moderate (organic) Poor (aqueous) Low (dependent on substituents)
Lipophilicity (LogP) High (dimethyl) Moderate Variable (ureido groups)
Metabolic Stability Enhanced (dimethyl) Low (primary amine) Moderate

Q & A

Q. What are the optimal synthetic routes for N,N-dimethyl-4-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by piperidine coupling and sulfonamide functionalization. Key steps include:

  • Thiadiazole Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) to generate the 5-methyl-1,3,4-thiadiazole ring .
  • Piperidine Coupling: Amide bond formation between the thiadiazole and piperidine using coupling agents like EDCI or DCC in solvents such as DMF or dichloromethane .
  • Sulfonylation: Reaction of the intermediate with sulfonyl chloride derivatives under basic conditions (e.g., triethylamine) to introduce the benzenesulfonamide group .
    Optimization Tips: Monitor reaction progress via TLC/HPLC, use anhydrous solvents, and control temperature (often 0–80°C depending on step) to improve yields (typically 60–85%) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming aromatic protons (δ 7.2–8.1 ppm), piperidine CH₂ groups (δ 1.5–3.0 ppm), and sulfonamide/amide linkages .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z ~505) .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing; applicable if single crystals are obtained via slow evaporation (e.g., methanol/water mixtures) .

Q. What preliminary biological screening assays are recommended to evaluate this compound’s activity?

Methodological Answer:

  • Antimicrobial Assays: Disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standards like ciprofloxacin .
  • Enzyme Inhibition: Test inhibition of carbonic anhydrase or kinase enzymes via spectrophotometric assays (e.g., IC₅₀ determination at 1–100 µM concentrations) .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction at 24–72 hours .

Advanced Research Questions

Q. How can contradictions in bioactivity data across different assays be resolved?

Methodological Answer:

  • Assay Standardization: Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts) .
  • Solubility Adjustments: Use co-solvents (e.g., PEG-400) or nanoformulations to enhance aqueous solubility, which may explain divergent IC₅₀ values .
  • Target Validation: Employ siRNA knockdown or CRISPR-Cas9 models to confirm target specificity if off-target effects are suspected .

Q. What computational strategies are recommended to elucidate binding mechanisms?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the thiadiazole-piperidine core and enzyme active sites (e.g., carbonic anhydrase IX) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Zn²⁺ coordination in metalloenzymes) .
  • QSAR Studies: Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

Methodological Answer:

  • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Flow Chemistry: Implement continuous flow systems for amide coupling steps to enhance reproducibility and reduce reaction times .
  • Purification: Use automated flash chromatography (e.g., Biotage Isolera) with gradients of ethyl acetate/hexane to isolate high-purity (>95%) product .

Q. What strategies address low solubility in pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design: Introduce phosphate or acetyl groups at the sulfonamide nitrogen to enhance solubility, which can be enzymatically cleaved in vivo .
  • Lipid-Based Formulations: Encapsulate the compound in liposomes or micelles using lipids like DSPE-PEG .
  • Salt Formation: React with HCl or sodium hydroxide to generate water-soluble salts without altering bioactivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting enzyme inhibition data between in vitro and cell-based assays?

Methodological Answer:

  • Membrane Permeability: Assess logD values (e.g., via shake-flask method) to determine if poor cellular uptake explains reduced activity in cell assays .
  • Metabolic Stability: Conduct liver microsome studies to identify rapid degradation (e.g., CYP450-mediated) that may lower effective concentrations .
  • Off-Target Profiling: Use kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions that mask target effects .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

StepOptimal ConditionsYield RangeReferences
ThiadiazoleH₂SO₄, reflux, 4h70–80%
Piperidine CouplingEDCI, DMF, 0°C→RT, 12h65–75%
SulfonylationTEA, DCM, 0°C, 2h60–70%

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